5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carbonitrile
Overview
Description
“Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1{H}-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C12H15N5O3 .
Molecular Structure Analysis
The molecular weight of this compound is 277.28 . For more detailed structural information, you may refer to its MOL File .Physical And Chemical Properties Analysis
This compound has physical and chemical properties associated with its structure and chemical names .Scientific Research Applications
Molecular Docking and Synthesis Studies
- Molecular Docking and Synthesis: This compound and its derivatives have been synthesized and studied for their potential interactions with proteins like CDK4. Molecular docking studies have shown significant affinity and good hydrogen bonding interaction with CDK4 protein, indicating potential applications in drug design and development (Holam, Santhoshkumar, & Killedar, 2022).
Biocidal Properties
- Antifungal and Antibacterial Activities: Some derivatives of this compound have shown excellent biocidal properties, including antifungal and antibacterial activities, which could be valuable for developing new antimicrobial agents (Youssef & Omar, 2007).
Antitumor and Antimicrobial Activities
- Cytotoxic and Antimicrobial Activities: Derivatives of this compound have been synthesized and displayed promising results in antitumor and antimicrobial activity evaluation. This suggests potential applications in cancer research and antimicrobial drug development (Ramadan, El‐Helw, & Sallam, 2019).
Antiviral Evaluation
- Antiviral Activity: Certain derivatives of this compound have been prepared and tested for antiviral activity against Herpes Simplex Virus type-1 (HSV-1), indicating its potential use in antiviral drug research (Shamroukh et al., 2007).
Biological Activity of Metal Complexes
- Metal Complexes and Their Biological Activity: Synthesis of metal complexes using derivatives of this compound has shown notable antimicrobial and cytotoxic activities, highlighting its role in the development of new therapeutic agents (K. G. et al., 2021).
Safety and Hazards
properties
IUPAC Name |
5-amino-1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c1-5-6(2)14-10(15-9(5)17)16-8(12)7(3-11)4-13-16/h4H,12H2,1-2H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSSXHKXSAFKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C=N2)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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